VU0409551, also known as VU0409551 or (4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone, is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM) []. This compound has demonstrated robust in vitro potency and in vivo efficacy in multiple preclinical models across various domains of schizophrenia research [].
JNJ-46778212 belongs to a class of compounds known as positive allosteric modulators. These modulators enhance the receptor's response to its natural ligand without directly activating the receptor themselves. Specifically, JNJ-46778212 targets the mGlu5 receptor, which is implicated in various neurological functions and disorders, including schizophrenia, anxiety, and depression .
The synthesis of JNJ-46778212 involves several steps that optimize its structure for enhanced potency and selectivity towards mGlu5. The compound is synthesized starting from commercially available materials through a series of reactions:
The molecular structure of JNJ-46778212 features a bicyclic oxazole core connected to a phenoxy group. The specific arrangement of atoms contributes to its ability to modulate the mGlu5 receptor effectively. The molecular formula is CHNO, with a molecular weight of approximately 314.35 g/mol.
Key structural characteristics include:
JNJ-46778212 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to ensure high yields and purity of the final product, which is necessary for subsequent biological testing .
The mechanism by which JNJ-46778212 exerts its effects involves binding to the allosteric site on the mGlu5 receptor. Upon binding, it enhances the receptor's response to glutamate, thereby increasing intracellular signaling pathways associated with cognition and mood regulation. This modulation can lead to improved synaptic plasticity and cognitive functions, making it a promising candidate for treating schizophrenia .
In preclinical studies, JNJ-46778212 demonstrated significant efficacy in enhancing cognitive functions without directly potentiating NMDA receptor activity, which is often associated with side effects in other treatments .
JNJ-46778212 exhibits several notable physical and chemical properties:
These properties are crucial for its potential use in clinical settings.
JNJ-46778212 has primarily been investigated for its potential applications in treating psychiatric disorders such as schizophrenia. Its role as a positive allosteric modulator of mGlu5 positions it as a candidate for enhancing cognitive functions without the adverse effects associated with traditional antipsychotic medications.
Ongoing research aims to further elucidate its pharmacological profile and explore additional therapeutic indications within central nervous system disorders .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3